molecular formula C10H11NO2S B15324522 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol

2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol

Cat. No.: B15324522
M. Wt: 209.27 g/mol
InChI Key: CQCVSXXDUMTFCR-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol (C₁₀H₁₁NO₂S), commonly referred to as aerugine, is a bacterial metabolite identified in Streptomyces venezuelae extracts. Its structure comprises a phenol moiety linked to a 4,5-dihydrothiazole (thiazoline) ring substituted with a hydroxymethyl group at the 4-position . The compound is produced by a biosynthetic cluster prevalent in human microbiome-associated bacteria and pathogens, highlighting its biological and environmental significance .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol

InChI

InChI=1S/C10H11NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,7,12-13H,5-6H2

InChI Key

CQCVSXXDUMTFCR-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol typically involves the reaction of a thiazole derivative with a phenol derivative under specific conditions. One common method includes the use of paraformaldehyde and a base to introduce the hydroxymethyl group into the thiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of phenol derivatives with different functional groups.

Scientific Research Applications

2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenol groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of aerugine are best contextualized by comparing it with analogous heterocyclic compounds containing phenol-thiazoline/oxazoline scaffolds. Below is a systematic analysis:

Structural Analogues in Photophysical Studies

  • 2-(4,5-Diphenyl-1,3-thiazol-2-yl)phenol (SE): Structure: Features a thiazoline ring substituted with two phenyl groups (4,5-diphenyl) instead of hydroxymethyl. Function: Studied for excited-state intramolecular proton transfer (ESIPT), a photophysical process critical for fluorescence applications. The sulfur atom in the thiazoline ring enhances ESIPT efficiency compared to oxazole (OE) or imidazole (NE) analogues .

Catalytic Ligands with Oxazoline Scaffolds

  • 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol (L1) and 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol (L2): Structure: Oxazoline rings (oxygen instead of sulfur) fused to phenol. L2 includes a methyl group for steric hindrance. Function: Used as ligands in titanium/vanadium catalysts for ethylene polymerization. The oxygen atom increases electron density at the metal-binding site, enhancing catalytic stability . Key Difference: Aerugine’s thiazoline sulfur may participate in redox reactions, unlike oxazoline derivatives, which are redox-inert in catalytic contexts .

Thiazolinone Derivatives in Medicinal Chemistry

  • Methyl 2-hydroxy-5-[(5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-amino]benzoate: Structure: A thiazolinone (oxidized thiazoline) core with a bromobenzylidene substituent. Function: Exhibits aromatase inhibitory activity, reducing estrogen levels in cancer therapy. The planar aromatic system enhances enzyme binding . Key Difference: Aerugine’s reduced thiazoline ring and hydroxymethyl group contrast with the oxidized thiazolinone and bromine substituent, altering bioavailability and target specificity .

Agrochemical Derivatives

  • Oxathiapiprolin :
    • Structure : Contains a 4,5-dihydro-1,2-oxazole-thiazole hybrid scaffold with trifluoromethyl and piperidyl groups.
    • Function : Fungicide targeting Phytophthora species. The difluorophenyl group enhances lipid membrane penetration .
    • Key Difference : Aerugine’s simpler structure lacks the fluorinated and piperidyl moieties critical for agrochemical persistence .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological/Chemical Role Reference
Aerugine Thiazoline-phenol 4-Hydroxymethyl Neurotoxin (dopaminergic neurons)
2-(4,5-Diphenyl-thiazol-2-yl)phenol Thiazoline-phenol 4,5-Diphenyl ESIPT studies
L1 (Oxazoline-phenol) Oxazoline-phenol None Catalytic ligand
Thiazolinone derivative Thiazolinone-phenol 4-Bromobenzylidene Aromatase inhibitor
Oxathiapiprolin Oxazole-thiazole Difluorophenyl, trifluoromethyl Fungicide

Key Research Findings

Role of Heteroatoms :

  • Thiazoline’s sulfur (in aerugine) vs. oxazoline’s oxygen (in L1/L2) influences electronic properties and biological activity. Sulfur enhances redox activity, while oxygen stabilizes metal coordination .

Substituent Effects: Hydroxymethyl in aerugine increases water solubility, contrasting with phenyl (SE) or bromine (thiazolinone) groups that enhance lipid affinity .

Biosynthetic Prevalence: Aerugine’s biosynthetic cluster is widespread in pathogens, suggesting evolutionary conservation of its thiazoline-phenol scaffold .

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